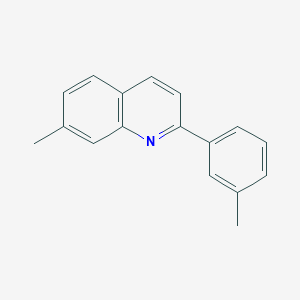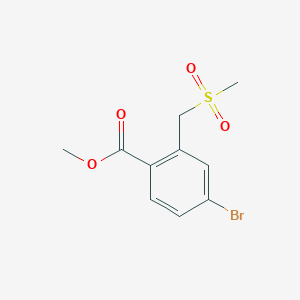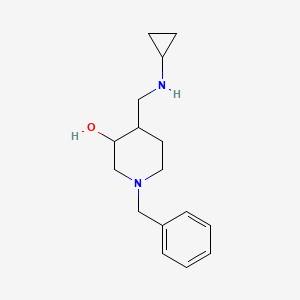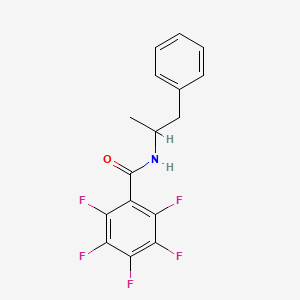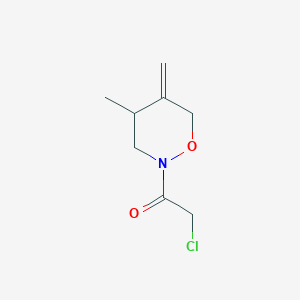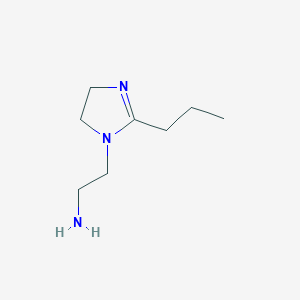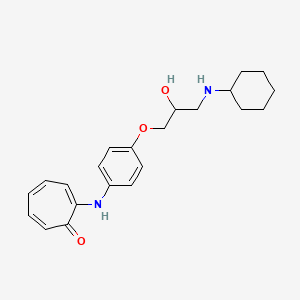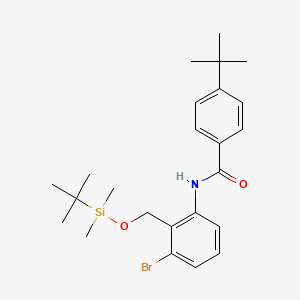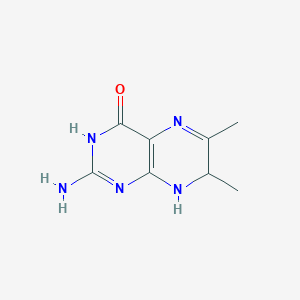
2-(2-Iodoethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Iodoethyl)phenol is an organic compound with the molecular formula C8H9IO It is a derivative of phenol, where an iodine atom is attached to the ethyl group at the ortho position relative to the hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
2-(2-Iodoethyl)phenol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenethyl alcohol with hydriodic acid. The reaction is typically carried out by refluxing the alcohol with 47% hydriodic acid, leading to the formation of this compound .
Industrial Production Methods
On an industrial scale, phenols, including this compound, can be produced through nucleophilic aromatic substitution reactions. These reactions involve the substitution of a halogen atom on an aromatic ring with a nucleophile. The reaction conditions often require the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution .
化学反応の分析
Types of Reactions
2-(2-Iodoethyl)phenol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The hydroxyl group in phenols is a strongly activating, ortho- and para-directing substituent, making phenols highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions.
Oxidation: Phenols can be oxidized to quinones. For example, oxidation of phenol yields 2,5-cyclohexadiene-1,4-dione (quinone).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens, nitric acid, sulfuric acid, and alkyl halides are commonly used under acidic conditions.
Oxidation: Potassium nitrosodisulfonate (Fremy’s salt) is a common oxidizing agent.
Reduction: Sodium borohydride (NaBH4) and tin(II) chloride (SnCl2) are used for reduction reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, sulfonated, and alkylated phenols.
Oxidation: Quinones are the major products.
Reduction: Hydroquinones are formed from the reduction of quinones.
科学的研究の応用
2-(2-Iodoethyl)phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Industry: Phenolic compounds are used in the production of resins, plastics, and pharmaceuticals.
作用機序
The mechanism of action of 2-(2-Iodoethyl)phenol involves its interaction with various molecular targets and pathways:
類似化合物との比較
2-(2-Iodoethyl)phenol can be compared with other similar compounds, such as:
2-Iodophenol: Similar in structure but lacks the ethyl group.
4-Iodophenol: Iodine is attached at the para position relative to the hydroxyl group.
2-(2-Iodoethyl)benzene: Similar structure but lacks the hydroxyl group.
特性
分子式 |
C8H9IO |
|---|---|
分子量 |
248.06 g/mol |
IUPAC名 |
2-(2-iodoethyl)phenol |
InChI |
InChI=1S/C8H9IO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6H2 |
InChIキー |
BJTFIECGDBKQNQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCI)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


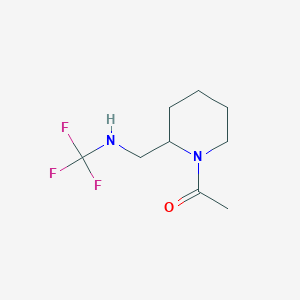
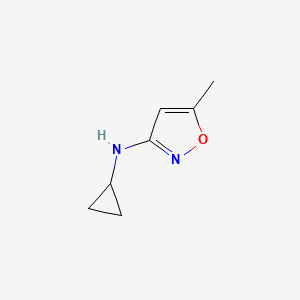
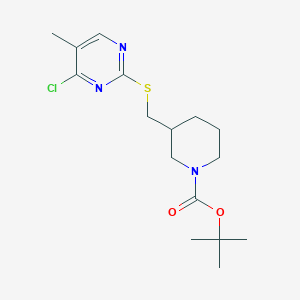
![1-Azabicyclo[3.2.2]nonan-3-OL](/img/structure/B13966651.png)
![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13966657.png)
